Chromium(3+) heptanoate
Description
Chromium(3+) heptanoate (CAS 68957-69-7) is a coordination compound where chromium(III) ions are complexed with heptanoate anions (C₇H₁₃O₂⁻). It belongs to the class of metal carboxylates, which are widely used in industrial applications such as catalysis, corrosion inhibition, and polymer stabilization. The compound is synthesized via the reaction of chromium salts with heptanoic acid, forming a hydrophobic complex due to the long alkyl chain of the heptanoate ligand .
This compound is structurally similar to other chromium carboxylates, such as chromium tris(2-ethylhexanoate) (CAS 68478-55-7), but differs in the chain length and branching of the carboxylate ligand . Its hydrophobicity and stability are influenced by the heptanoate ligand’s partition coefficient (Log P = 2.42), which is higher than shorter-chain carboxylates like acetate (Log P = -0.17) or valerate (Log P = 1.39) .
Properties
CAS No. |
68957-69-7 |
|---|---|
Molecular Formula |
C21H39CrO6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
chromium(3+);heptanoate |
InChI |
InChI=1S/3C7H14O2.Cr/c3*1-2-3-4-5-6-7(8)9;/h3*2-6H2,1H3,(H,8,9);/q;;;+3/p-3 |
InChI Key |
IIVPGICOVBMDFD-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | CAS Number | Ligand Chain Length | Log P | Key Applications |
|---|---|---|---|---|
| Chromium(3+) heptanoate | 68957-69-7 | C7 (linear) | 2.42 | Catalysis, corrosion inhibition |
| Chromium tris(2-ethylhexanoate) | 68478-55-7 | C8 (branched) | ~2.5* | Polymer stabilization, coatings |
| Chromium(3+) acetate | 1066-30-4 | C2 (linear) | -0.17 | Textile dyeing, tanning |
| Ethyl heptanoate | 106-30-9 | C7 (ester) | 2.20† | Flavor/fragrance, solvent |
| Methyl heptanoate | 106-73-0 | C7 (ester) | 2.15† | Organic synthesis, reference standard |
*Estimated based on similar branched carboxylates.
†Calculated from analogous esters .
Key Observations :
- Chain Length and Hydrophobicity: Longer-chain carboxylates (e.g., heptanoate, octanoate) exhibit higher Log P values, enhancing their solubility in nonpolar solvents and adsorption affinity in separation processes .
- Branching Effects: Branched ligands (e.g., 2-ethylhexanoate) may improve thermal stability in polymer applications compared to linear heptanoate .
A. Industrial Catalysis
- This compound is used in methoxycarbonylation reactions, similar to palladium complexes with methyl heptanoate as internal standards .
- Chromium tris(2-ethylhexanoate) is preferred in coatings due to its branched structure, which reduces crystallization .
C. Flavor and Fragrance
- Ethyl heptanoate (fruity aroma) and methyl heptanoate (sweet, floral notes) are key flavor additives, competing with esters like ethyl hexanoate (pineapple-like) in cost-sensitive markets .
Market and Competitive Landscape
- Chromium Heptanoate: Niche demand in specialty chemicals, facing competition from cobalt and zinc carboxylates in corrosion inhibition .
- Ethyl Heptanoate: Market growth is challenged by substitutes like ethyl hexanoate and methyl octanoate, which offer similar sensory properties at lower costs .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Chromium(III) heptanoate?
- Methodology : Chromium(III) heptanoate synthesis typically involves reacting chromium(III) salts (e.g., chromium chloride) with heptanoic acid under controlled pH and temperature. Characterization includes:
- FTIR spectroscopy to confirm carboxylate coordination via asymmetric (1540–1650 cm⁻¹) and symmetric (1400–1450 cm⁻¹) stretching bands .
- Elemental analysis (C, H, O, Cr) to verify stoichiometry.
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
Q. How can liquid-liquid extraction be optimized for isolating Chromium(III) heptanoate from aqueous mixtures?
- Methodology : Use ternary phase equilibrium data (water/heptanoic acid/organic solvent) to determine optimal extraction conditions. For example:
- Solvent selection : Ethyl heptanoate demonstrates high separation efficiency for carboxylic acids at 298.15 K, with distribution coefficients >1.5 for C3–C7 acids .
- Temperature effects : Lower temperatures (288.15 K) favor higher separation factors (e.g., 2.8 for butyric acid) due to reduced mutual solubility .
- Validation : Apply Othmer-Tobias and Bachman correlations to confirm tie-line consistency and thermodynamic reliability .
Q. What analytical techniques are suitable for detecting low concentrations of heptanoate derivatives in biological or environmental samples?
- Methodology :
- GC-MS or LC-MS for trace detection, with derivatization (e.g., silylation) to enhance volatility .
- Limitations : Heptanoate may require removal from datasets if detection frequency is <5% (e.g., in gut metabolomics, it was excluded due to single-sample presence) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the binding mechanisms of Chromium(III) heptanoate with cyclodextrins or other host molecules?
- Methodology :
- Replica Exchange MD (REMD) : Simulate host-guest interactions using λ-scaling (e.g., 0.0–1.0) to gradually introduce binding forces. For β-cyclodextrin (βCD), analyze macrostate populations (e.g., "DOWN" vs. "UP" orientations) at λ = 1.0, where entropy favors carboxylate positioning in βCD’s wide opening .
- Free Energy Calculations : Apply Binding Energy Distribution Analysis Method (BEDAM) to quantify ΔG binding (~-5 kcal/mol for heptanoate/βCD) and identify hydrogen-bonding contributions .
Q. How do thermodynamic properties (e.g., solubility, partition coefficients) of Chromium(III) heptanoate vary with solvent polarity and temperature?
- Methodology :
- Phase Equilibrium Studies : Measure ternary (water/heptanoic acid/solvent) tie-lines at 288.15–308.15 K. For example, ethyl heptanoate exhibits temperature-dependent solubility curves, with acetic acid showing a 40% increase in aqueous-phase solubility at 308.15 K vs. 288.15 K .
- Van’t Hoff Analysis : Calculate enthalpy (ΔH) and entropy (ΔS) of dissolution from temperature-dependent distribution coefficients .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR line broadening) for Chromium(III) heptanoate complexes?
- Methodology :
- Low-Temperature NMR : Reduce proton exchange rates to decouple overlapping signals (e.g., ethyl heptanoate radicals show resolved CH2/CH3 peaks at 77 K) .
- Line-Shape Analysis : Apply Bloch equations to quantify rotational barriers (e.g., 3-proton motion in heptanoate radicals has activation energy ~6 kcal/mol) .
- Data Interpretation : Use error margins (±6 Mc/sec for hyperfine coupling constants) to assess significance of spectral discrepancies .
Methodological Best Practices
- Statistical Rigor : For reproducibility, use ANOVA or t-tests (p < 0.05) when comparing experimental groups, and report confidence intervals for binding energies or partition coefficients .
- Ethical Compliance : Document ethics approvals (e.g., for biological studies) and reagent sourcing (e.g., CAS 68478-55-7 for chromium heptanoate complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
